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molecular formula C25H27N5O2 B607390 Evobrutinib CAS No. 1415823-73-2

Evobrutinib

Cat. No. B607390
M. Wt: 429.5 g/mol
InChI Key: QUIWHXQETADMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073947B2

Procedure details

Into a 20 mL reaction vial was added 5-(4-phenoxyphenyl)-N-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine (70.00 mg; 0.19 mmol), sodium bicarbonate (23.49 mg; 0.28 mmol) suspended in THF (3.00 ml) and water (0.30 ml). The mixture was cooled to 0° C. Acryloyl chloride (0.02 ml; 0.22 mmol) was added. The ice bath was left to melt. The reaction mixture was then stirred at rt overnight. The crude mixture was purified using Biotage column chromatography eluting 0-50% MeOH/EtOAc. Fractions containing the desired product were combined and concentrated under reduced pressure. The residue was lyophilized overnight to afford N-[(1-acryloylpiperidin-4-yl)methyl]-5-(4-phenoxyphenyl)pyrimidine-4,6-diamine as a white solid (30.00 mg, 37% yield). HPLC purity: 97%, RT=3.665 min. MS: m/z=430 [M+H]+, RT=1.53 min. 1H-NMR (DMSO-d6) δ 7.93 (s, 1H), 7.40 (t, 2H), 7.21-7.08 (m, 8H), 6.76 (dd, 1H), 6.04 (d, 1H), 5.61 (d, 1H), 5.43 (s, 2H), 4.34 (d, 1H), 3.98 (d, 1H), 3.12 (t, 2H), 2.95 (t, 1H), 2.56 (t, 1H), 1.81 (m, 1H), 1.59 (m, 2H), 0.92 (m, 2H).
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
23.49 mg
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:13]=[CH:12][C:11]([C:14]2[C:15]([NH:21][CH2:22][CH:23]3[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]3)=[N:16][CH:17]=[N:18][C:19]=2[NH2:20])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].[C:34](Cl)(=[O:37])[CH:35]=[CH2:36]>C1COCC1.O>[C:34]([N:26]1[CH2:27][CH2:28][CH:23]([CH2:22][NH:21][C:15]2[C:14]([C:11]3[CH:12]=[CH:13][C:8]([O:1][C:2]4[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=4)=[CH:9][CH:10]=3)=[C:19]([NH2:20])[N:18]=[CH:17][N:16]=2)[CH2:24][CH2:25]1)(=[O:37])[CH:35]=[CH2:36] |f:1.2|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)C=1C(=NC=NC1N)NCC1CCNCC1
Name
Quantity
23.49 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0.02 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 20 mL reaction
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified
WASH
Type
WASH
Details
eluting 0-50% MeOH/EtOAc
ADDITION
Type
ADDITION
Details
Fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WAIT
Type
WAIT
Details
The residue was lyophilized overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)(=O)N1CCC(CC1)CNC1=NC=NC(=C1C1=CC=C(C=C1)OC1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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